4-Bromo-1-nitroisoquinoline

Catalog No.
S1498797
CAS No.
182184-81-2
M.F
C9H5BrN2O2
M. Wt
253.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-nitroisoquinoline

CAS Number

182184-81-2

Product Name

4-Bromo-1-nitroisoquinoline

IUPAC Name

4-bromo-1-nitroisoquinoline

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H

InChI Key

MEQNRTAXJQOUSP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br

Synonyms

4-BROMO-1-NITRO-ISOQUINOLINE

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br

4-Bromo-1-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2C_9H_5BrN_2O_2 and a molecular weight of approximately 227.05 g/mol. It is characterized by the presence of a bromine atom at the fourth position and a nitro group at the first position of the isoquinoline structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties and reactivity patterns.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, which may enhance biological activity.
  • Oxidation Reactions: The compound can undergo oxidation, potentially converting functional groups into carboxylic acids or other oxidized forms.

Common reagents for these reactions include bases for substitution, catalytic hydrogenation for reduction, and oxidizing agents like potassium permanganate for oxidation .

Research indicates that 4-Bromo-1-nitroisoquinoline exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anticancer agent, with mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth. Additionally, its structural characteristics allow it to interact with biological targets, making it a candidate for further pharmacological studies .

Several synthesis methods have been documented for 4-Bromo-1-nitroisoquinoline:

  • Direct Bromination: This method involves the bromination of 5-nitroisoquinolin-1-one using bromine in an appropriate solvent.
  • Nitration Followed by Bromination: Starting from isoquinoline derivatives, nitration can be performed first, followed by bromination to yield the desired compound.
  • Vilsmeier-Haack Reaction: This method can be utilized to introduce formyl groups after obtaining the bromo-nitro derivative .

4-Bromo-1-nitroisoquinoline has several applications:

  • Medicinal Chemistry: Its derivatives are being explored as potential drugs due to their biological activities.
  • Fluorescent Probes: The compound's unique structure allows it to be used in fluorescence imaging and as a fluorescent probe in biological assays.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 4-Bromo-1-nitroisoquinoline focus on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action, particularly how it affects enzyme activity and cellular processes. Its ability to act as a fluorescent probe also allows researchers to monitor interactions within live cells, providing insights into cellular dynamics and drug efficacy .

Several compounds share structural similarities with 4-Bromo-1-nitroisoquinoline. Here are some notable examples:

Compound NameKey DifferencesUnique Features
4-Bromo-5-nitroisoquinolineLacks the nitro group at position oneMore reactive due to additional nitro group
5-NitroisoquinolineLacks the bromine atomDifferent reactivity profile
4-BromoisoquinolineLacks the nitro groupLess versatile in substitution reactions
6-Bromo-1-nitroisoquinolineBromine at position six instead of fourAlters electronic properties and reactivity

Uniqueness

The uniqueness of 4-Bromo-1-nitroisoquinoline lies in its combination of both bromine and nitro groups at specific positions on the isoquinoline framework. This configuration enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds, making it a valuable subject for further research .

The nucleophilic substitution reactions of 4-Bromo-1-nitroisoquinoline represent a fundamental class of chemical transformations that exploit the activated nature of the carbon-bromine bond in this electron-deficient heterocyclic system. The presence of the nitro group at the 1-position significantly enhances the electrophilicity of the carbon bearing the bromine substituent, facilitating nucleophilic attack through the addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [1] [2].

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, wherein the incoming nucleophile attacks the carbon bearing the bromine substituent, temporarily disrupting the aromatic character of the isoquinoline ring system [1] [2]. This intermediate is stabilized by the electron-withdrawing nitro group through resonance effects, allowing for subsequent elimination of the bromide ion and restoration of aromaticity. The activation energy for this process has been determined to be approximately 85.3 kilojoules per mole for hydroxide nucleophiles, demonstrating the enhanced reactivity compared to unsubstituted bromoisoquinolines [1].

Experimental investigations have revealed that 4-Bromo-1-nitroisoquinoline exhibits exceptional reactivity toward various nucleophiles including hydroxide ions, primary and secondary amines, and thiolate anions . The reaction conditions typically require temperatures ranging from 60 to 120 degrees Celsius, depending on the nucleophile strength and solvent system employed. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and dimethyl sulfoxide have proven most effective for these transformations .

NucleophileProductActivation Energy (kJ/mol)Temperature Range (°C)Typical Yield (%)
Hydroxide ion4-Hydroxy-1-nitroisoquinoline85.380-12085-92
Primary amine4-Amino-1-nitroisoquinoline92.160-10078-88
Thiolate4-Thio-1-nitroisoquinoline78.670-11082-89

The electronic effects of the nitro group play a crucial role in determining the regioselectivity and rate of nucleophilic substitution. Computational studies have demonstrated that the nitro group withdraws electron density from the isoquinoline ring through both inductive and mesomeric effects, creating a partial positive charge at the carbon bearing the bromine substituent [5]. This activation is significantly greater than that observed in simple bromoisoquinolines lacking electron-withdrawing substituents.

Cross-Coupling Reaction Profiles

Cross-coupling reactions of 4-Bromo-1-nitroisoquinoline represent versatile synthetic methodologies for constructing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed processes. These transformations exploit the reactivity of the carbon-bromine bond while preserving the nitro functionality, enabling access to diverse substituted isoquinoline derivatives [6] [7].

Stille Coupling

The Stille coupling reaction of 4-Bromo-1-nitroisoquinoline with organotin reagents proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [8] [9]. The electron-deficient nature of the isoquinoline substrate facilitates the initial oxidative addition of palladium(0) complexes to the carbon-bromine bond, with activation energies typically ranging from 75 to 85 kilojoules per mole [8].

Optimal reaction conditions employ palladium tetrakis(triphenylphosphine) as the catalyst precursor, with cesium fluoride serving as an activating additive to enhance the nucleophilicity of the organotin coupling partner [8] [9]. The reaction typically proceeds at temperatures between 90 and 110 degrees Celsius in polar aprotic solvents such as dimethylformamide or toluene [8]. Under these conditions, yields of 72 to 85 percent are routinely achieved for coupling with various aryl, vinyl, and alkynyl stannanes [6] [8].

The transmetalation step represents the rate-determining phase of the catalytic cycle, with kinetic studies revealing first-order dependence on both the palladium complex and the organotin reagent [8]. The presence of the nitro group enhances the electrophilicity of the intermediate organopalladium species, facilitating more rapid transmetalation compared to electron-neutral bromoisoquinolines [8] [9].

Stannane PartnerCatalyst Loading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Phenyltributyltin5100826
Vinyltributyltin595784
Allyltributyltin8105758
Alkynyltributyltin6110855

Suzuki Coupling

Suzuki-Miyaura coupling reactions of 4-Bromo-1-nitroisoquinoline with boronic acids and boronate esters provide an alternative approach to carbon-carbon bond formation with enhanced functional group tolerance and reduced toxicity compared to organotin reagents [7] [10]. The reaction mechanism follows the conventional palladium(0)-catalyzed pathway, with the electron-withdrawing nitro group facilitating oxidative addition while the subsequent transmetalation benefits from base activation of the boronic acid coupling partner [7] [11].

Comprehensive optimization studies have identified palladium(II) acetate in combination with bulky phosphine ligands such as XPhos or SPhos as highly effective catalyst systems [7] [11]. The use of inorganic bases including potassium carbonate, cesium carbonate, or potassium phosphate enables efficient formation of the activated boronate species required for transmetalation [7] [10]. Reaction temperatures typically range from 80 to 100 degrees Celsius, with polar protic solvents such as aqueous alcohol mixtures providing optimal results [11].

The substrate scope encompasses electron-rich and electron-poor arylboronic acids, heteroarylboronic acids, and vinyl boronic acids, with yields generally ranging from 68 to 92 percent [7] [10]. Steric hindrance around the boron center can significantly impact reaction efficiency, with ortho-substituted boronic acids requiring elevated temperatures and extended reaction times [6] [10].

Electronic effects of substituents on the boronic acid coupling partner influence both the rate and selectivity of the transformation. Electron-donating groups accelerate the transmetalation step through increased nucleophilicity of the boronate intermediate, while electron-withdrawing substituents may require more forcing conditions [7] [11]. The nitro group in 4-Bromo-1-nitroisoquinoline provides sufficient activation to enable coupling with even deactivated boronic acid partners under appropriate conditions [7].

Buchwald-Hartwig Amination

The palladium-catalyzed amination of 4-Bromo-1-nitroisoquinoline through the Buchwald-Hartwig reaction provides direct access to amino-substituted isoquinoline derivatives [12] [13]. This transformation is particularly significant as it enables the introduction of nitrogen functionality while preserving the nitro group, creating compounds with dual nitrogen-containing substituents [12] [14].

The reaction mechanism involves initial oxidative addition of palladium(0) to the carbon-bromine bond, followed by coordination of the amine nucleophile and base-assisted deprotonation to form a palladium amido complex [15] [14]. Subsequent reductive elimination releases the desired arylamino product and regenerates the palladium(0) catalyst [15]. The electron-withdrawing nitro group enhances the rate of oxidative addition while also stabilizing the intermediate palladium amido species [12] [13].

Catalyst selection proves critical for achieving high yields and selectivity in these transformations. Palladium(II) sources such as palladium(II) acetate or bis(dibenzylideneacetone)palladium(0) in combination with bidentate phosphine ligands including BINAP, DPEPhos, or XantPhos provide optimal reactivity [12] [14]. Cesium carbonate serves as an effective base for deprotonation of the amine nucleophile, while reaction temperatures between 60 and 80 degrees Celsius balance reaction rate with catalyst stability [12] [13].

The substrate scope includes primary and secondary aliphatic amines, anilines with various substitution patterns, and heterocyclic amines [13] [14]. Yields typically range from 75 to 88 percent under optimized conditions, with reaction times varying from 6 to 12 hours depending on the amine nucleophile and reaction temperature [12] [13]. Steric hindrance around the nitrogen center can impact efficiency, with bulky secondary amines requiring elevated temperatures or extended reaction times [13].

Amine NucleophileCatalyst SystemBaseTemperature (°C)Yield (%)
AnilinePd(dba)₂/BINAPCs₂CO₃7085
BenzylaminePd(OAc)₂/XantPhosK₂CO₃6582
MorpholinePd₂(dba)₃/DPEPhosCs₂CO₃7588
tert-ButylaminePd(dba)₂/BINAPNaOtBu8078

Reduction Pathways of Nitro Functionality

The reduction of the nitro group in 4-Bromo-1-nitroisoquinoline to the corresponding amino derivative represents a fundamental transformation that significantly alters the electronic properties and reactivity of the molecule [16] [17]. This conversion proceeds through a series of distinct mechanistic pathways depending on the reducing agent employed, with each route offering specific advantages in terms of selectivity, functional group tolerance, and reaction conditions [16] [18].

The general mechanism of nitro group reduction involves a six-electron process that can proceed through either radical intermediates or sequential two-electron hydride transfer steps [16]. In the radical pathway, successive formation of nitroanion radical, nitroso compound, hydronitroxide radical, and hydroxylamine intermediates leads to the final amino product [16]. Alternatively, the hydride transfer mechanism proceeds through nitroso and hydroxylamine intermediates without the formation of radical species [16] [17].

Catalytic hydrogenation using palladium on carbon represents the most widely employed method for nitro group reduction, offering excellent yields and high chemoselectivity [17] [18]. Under standard conditions of atmospheric hydrogen pressure at room temperature, 4-Bromo-1-nitroisoquinoline undergoes smooth reduction to afford 4-Bromo-1-aminoisoquinoline in yields ranging from 90 to 95 percent [17]. The reaction typically reaches completion within 2 to 4 hours, with the bromine substituent remaining intact throughout the transformation [17] [18].

Metal-acid reduction systems provide alternative approaches that can be conducted under non-hydrogenative conditions [16] [18]. Iron-hydrochloric acid combinations effect efficient reduction at reflux temperatures, delivering the amino product in yields of 85 to 92 percent within 1 to 3 hours [16]. Similarly, tin-hydrochloric acid systems operate at 80 degrees Celsius to provide yields of 88 to 94 percent over 2 to 5 hours [16]. These methods offer particular utility when hydrogen gas cannot be employed due to safety considerations or the presence of other reducible functionalities [16] [18].

Hydride-based reducing agents such as sodium borohydride offer mild conditions but typically provide lower yields and selectivity compared to catalytic or metal-acid methods [16] [17]. Sodium borohydride in ethanol at room temperature requires 4 to 8 hours to achieve yields of 78 to 85 percent, with moderate selectivity due to potential side reactions involving the bromine substituent [16].

Reducing AgentConditionsTemperatureTime (h)Yield (%)Selectivity
H₂/Pd-C1 atm H₂Room temp2-490-95High
Fe/HClReflux100°C1-385-92High
Sn/HClHeating80°C2-588-94High
NaBH₄EtOHRoom temp4-878-85Moderate

The mechanistic pathway and intermediate formation depend significantly on the reduction method employed [16]. Catalytic hydrogenation proceeds through surface-bound intermediates on the palladium catalyst, enabling precise control over the reduction process and minimizing side reactions [17] [18]. Metal-acid systems operate through single-electron transfer mechanisms that generate radical intermediates, requiring careful control of stoichiometry and reaction temperature to prevent overreduction or competing reactions [16].

Domino Heck/Intermolecular Cross-Coupling Reactions

Domino reactions involving 4-Bromo-1-nitroisoquinoline and alkene partners through Heck-type cyclization followed by intermolecular cross-coupling represent sophisticated synthetic methodologies for constructing complex molecular architectures [19] [20]. These cascade processes enable the formation of multiple bonds in a single operation while preserving the nitro functionality and introducing diverse substituents at strategic positions [19] [21].

The mechanistic pathway involves initial formation of an arylpalladium(II) species through oxidative addition of palladium(0) to the carbon-bromine bond of 4-Bromo-1-nitroisoquinoline [19] [20]. This intermediate undergoes migratory insertion with an alkene partner to generate a σ-alkylpalladium(II) complex, which can subsequently participate in intramolecular cyclization or intermolecular cross-coupling reactions depending on the substrate structure and reaction conditions [19] [21].

Optimization studies have revealed that catalyst selection proves critical for achieving high efficiency in these transformations [19] [20]. Palladium(II) acetate in combination with triphenylphosphine or bis(dibenzylideneacetone)palladium(0) with specialized ligands such as DPEPhos provide optimal reactivity for different alkene partners [19]. Base selection influences both the rate and selectivity of the transformation, with triethylamine, potassium carbonate, and cesium carbonate showing varying effectiveness depending on the specific substrate combination [19] [20].

Temperature control represents another crucial parameter, with optimal ranges typically falling between 90 and 110 degrees Celsius [19] [20]. Lower temperatures may result in incomplete conversion or slow reaction rates, while excessive heating can lead to catalyst decomposition or undesired side reactions [19]. Reaction times generally range from 4 to 12 hours, depending on the alkene partner and catalyst system employed [19].

The substrate scope encompasses various alkene types including acrylates, styrenes, vinyl alcohols, and vinyl acetates [19]. Electron-deficient alkenes such as methyl acrylate typically provide higher yields due to enhanced reactivity in the migratory insertion step, achieving yields of 68 percent under optimized conditions [19]. Styrene derivatives offer good reactivity with yields reaching 72 percent, while more challenging substrates such as allyl alcohol and vinyl acetate require modified conditions to achieve acceptable conversions of 65 and 58 percent respectively [19] [20].

Alkene PartnerCatalyst SystemBaseTemperature (°C)Yield (%)Product Features
Methyl acrylatePd(OAc)₂/PPh₃Et₃N10068Ester functionality
StyrenePd(PPh₃)₄K₂CO₃11072Aryl substitution
Allyl alcoholPd(dba)₂/DPEPhosCs₂CO₃9065Alcohol group
Vinyl acetatePdCl₂(PPh₃)₂NaOAc9558Acetate protection

Mechanistic Studies of Key Transformations

Comprehensive mechanistic investigations of 4-Bromo-1-nitroisoquinoline transformations have provided detailed insights into the fundamental processes governing reactivity and selectivity in these systems [1] [2]. These studies employ a combination of kinetic analysis, computational modeling, and spectroscopic characterization to elucidate reaction pathways and identify key intermediates [1] [22].

Nucleophilic substitution reactions proceed through the well-established addition-elimination mechanism characteristic of electron-deficient aromatic systems [1] [2]. Kinetic studies reveal second-order behavior with rate constants showing strong dependence on both nucleophile concentration and substrate concentration [1]. The rate-determining step involves carbon-bromine bond cleavage following formation of the Meisenheimer complex intermediate [1] [2]. Activation parameters determined through temperature-dependent studies indicate an activation enthalpy of 85.3 kilojoules per mole and a negative activation entropy of -42.1 joules per mole per Kelvin, consistent with the associative nature of the mechanism [1].

Cross-coupling reactions exhibit first-order kinetics with respect to the palladium catalyst and substrate, indicating that oxidative addition or transmetalation represents the rate-determining step depending on the specific reaction conditions [8] [7]. For Stille coupling reactions, transmetalation proves rate-limiting with activation enthalpies of approximately 78.2 kilojoules per mole [8]. Suzuki coupling reactions show similar energetic requirements with activation enthalpies of 82.1 kilojoules per mole for the reductive elimination step [7]. The negative activation entropies observed in both processes (-35.8 and -38.9 joules per mole per Kelvin respectively) indicate well-organized transition states consistent with bimolecular processes [8] [7].

Nitro group reduction pathways exhibit first-order kinetics with respect to both substrate and reducing agent concentration [16]. The initial nitro-to-nitroso conversion represents the rate-determining step with activation enthalpies of 65.4 kilojoules per mole [16]. Subsequent reduction steps proceed more rapidly due to the enhanced electrophilicity of the nitroso and hydroxylamine intermediates [16]. The relatively modest activation entropy of -28.3 joules per mole per Kelvin suggests less stringent geometric requirements compared to the substitution and coupling reactions [16].

TransformationMechanism TypeRate LawActivation Energy (kJ/mol)Key Intermediate
Nucleophilic SubstitutionAddition-eliminationSecond-order85.3Meisenheimer complex
Stille CouplingCatalytic cycleFirst-order78.2Organopalladium species
Suzuki CouplingCatalytic cycleFirst-order82.1Arylpalladium complex
Nitro ReductionSequential reductionFirst-order65.4Nitroso intermediate

Computational studies using density functional theory methods have provided additional insights into the electronic factors governing reactivity [22]. The nitro group withdraws electron density from the isoquinoline ring through both sigma and pi pathways, creating partial positive charge at the carbon bearing the bromine substituent [22]. This activation enhances both nucleophilic substitution reactivity and cross-coupling efficiency compared to unsubstituted bromoisoquinolines [22].

Reactivity Comparison with Related Bromo-Isoquinolines

Systematic comparative studies of 4-Bromo-1-nitroisoquinoline with structurally related brominated isoquinoline derivatives have revealed significant differences in reactivity patterns attributable to electronic effects, steric factors, and positional influences [23] [22]. These investigations provide crucial insights for synthetic planning and mechanistic understanding of heterocyclic transformations [23] .

The electron-withdrawing nitro group in 4-Bromo-1-nitroisoquinoline substantially enhances nucleophilic substitution reactivity compared to simple 4-bromoisoquinoline [5] [22]. Quantitative rate measurements demonstrate approximately ten-fold acceleration in reactions with hydroxide nucleophiles, with the nitro-substituted substrate exhibiting rate constants of 2.3 × 10⁻³ inverse molar inverse seconds compared to 2.1 × 10⁻⁴ inverse molar inverse seconds for the unsubstituted analog at 80 degrees Celsius [5] [22]. This enhancement results from stabilization of the Meisenheimer complex intermediate through resonance delocalization of negative charge onto the nitro oxygen atoms [5].

Comparison with 5-Bromo-8-nitroisoquinoline reveals even greater reactivity enhancement due to the proximity of both the bromine and nitro substituents [23]. This isomer exhibits the highest nucleophilic substitution rates among the series, with rate constants reaching 4.7 × 10⁻³ inverse molar inverse seconds under identical conditions [23]. The enhanced reactivity stems from optimal geometric positioning of the electron-withdrawing nitro group relative to the reaction center [23].

In contrast, 6-bromoisoquinoline demonstrates significantly reduced reactivity in nucleophilic substitution reactions due to the absence of strong electron-withdrawing substituents . Rate constants for this substrate are approximately fifty-fold lower than those of 4-Bromo-1-nitroisoquinoline, requiring elevated temperatures or stronger nucleophiles to achieve reasonable reaction rates .

Cross-coupling reactivity follows similar trends, with electron-deficient substrates showing enhanced rates of oxidative addition and improved catalyst turnover [7] . The nitro-substituted derivatives enable coupling reactions under milder conditions with reduced catalyst loadings compared to electron-neutral bromoisoquinolines [7]. Specifically, 4-Bromo-1-nitroisoquinoline achieves complete conversion in Suzuki coupling reactions with 2 mole percent palladium catalyst, while 6-bromoisoquinoline requires 5 to 8 mole percent loading under otherwise identical conditions [7] .

Thermal stability analysis reveals an inverse relationship between electron deficiency and thermal decomposition temperature [25] [26]. The strongly electron-withdrawing nitro group in 4-Bromo-1-nitroisoquinoline reduces thermal stability, with decomposition onset occurring at 150 to 180 degrees Celsius compared to 200 to 230 degrees Celsius for 6-bromoisoquinoline [25] . This reduced stability necessitates careful temperature control during synthetic transformations to prevent substrate decomposition [25].

CompoundNucleophilic Rate Constant (M⁻¹s⁻¹)Cross-Coupling EfficiencyThermal Stability (°C)Electronic Character
4-Bromo-1-nitroisoquinoline2.3 × 10⁻³High (2% Pd)150-180Strong EWG
5-Bromo-8-nitroisoquinoline4.7 × 10⁻³High (2% Pd)140-170Very strong EWG
6-Bromoisoquinoline4.6 × 10⁻⁵Moderate (5-8% Pd)200-230Weak EWG
4-Bromoisoquinoline8.9 × 10⁻⁴High (3% Pd)180-210Moderate EWG

Basicity measurements provide additional quantitative assessment of electronic effects [22]. The conjugate acid of 4-Bromo-1-nitroisoquinoline exhibits a pKa value of 1.2, significantly lower than that of 6-bromoisoquinoline (pKa 4.5) or unsubstituted isoquinoline (pKa 5.4) [22]. This reduced basicity reflects the strong electron-withdrawing influence of the nitro substituent and correlates directly with enhanced electrophilic reactivity [22].

Protection and Deprotection Strategies

Strategic protection and deprotection of functional groups in 4-Bromo-1-nitroisoquinoline derivatives enables selective manipulation of specific reactive sites while preserving other functionalities throughout multi-step synthetic sequences [27] [28]. The development of orthogonal protection strategies proves particularly crucial given the presence of multiple reactive centers including the bromine substituent, nitro group, and isoquinoline nitrogen [27] [29].

The nitro functionality itself can serve as a latent amino group that requires no additional protection during carbon-carbon bond forming reactions [17] [18]. This inherent stability toward nucleophilic conditions, cross-coupling reactions, and many oxidizing environments eliminates the need for amino protection strategies typically required with aniline derivatives [17]. Selective reduction of the nitro group to the corresponding amine can be accomplished under conditions that preserve other functionalities, providing a deprotection equivalent for synthetic planning purposes [17] [18].

Protection of the isoquinoline nitrogen proves necessary in certain transformations where coordination to metal catalysts or protonation under acidic conditions might interfere with desired reactivity [28] [29]. N-Oxide formation through treatment with meta-chloroperoxybenzoic acid or hydrogen peroxide provides effective protection while activating the ring system toward nucleophilic substitution [28]. Subsequent reduction with phosphorus trichloride or trimethyl phosphite regenerates the free nitrogen heterocycle under mild conditions [28].

Alternative nitrogen protection strategies employ alkylation or acylation approaches depending on the specific synthetic requirements [29]. Methylation using methyl iodide and a suitable base generates quaternary ammonium salts that are stable to a wide range of reaction conditions [29]. These salts can be converted back to the neutral isoquinoline through treatment with strong base or reductive conditions [29]. Acylation protection using pivaloyl chloride or trifluoroacetic anhydride provides acid-stable derivatives that can be removed under basic hydrolysis conditions [29].

When synthetic routes require temporary masking of the bromine reactivity, conversion to the corresponding boronic acid or boronate ester provides effective protection while installing a latent electrophile for subsequent cross-coupling reactions [30]. Treatment with bis(pinacolato)diboron under palladium catalysis effects this transformation in excellent yields [30]. The resulting boronate can be stored indefinitely and activated for coupling through treatment with appropriate electrophiles and palladium catalysts [30].

Protection of hydroxyl groups introduced through nucleophilic substitution reactions can be accomplished using standard alcohol protection protocols [27]. Silyl ethers formed through treatment with tert-butyldimethylsilyl chloride provide acid-labile protection that can be removed with fluoride sources such as tetrabutylammonium fluoride [27] [30]. Benzyl ethers offer alternative protection that is stable to both acidic and basic conditions but can be removed through catalytic hydrogenation or dissolving metal reduction [27].

Methoxymethyl and tetrahydropyranyl ethers provide acid-labile alternatives suitable for synthetic sequences involving basic conditions [27]. These protecting groups can be installed under mild conditions using the corresponding alkyl halides or vinyl ethers in the presence of acid catalysts [27]. Deprotection proceeds smoothly under aqueous acidic conditions at moderate temperatures [27].

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsStability Profile
Isoquinoline NN-OxidemCPBA, CH₂Cl₂PCl₃ or P(OMe)₃Base stable, acid labile
BromineBoronate esterB₂(pin)₂, Pd cat.Electrophile, Pd cat.Moisture sensitive
HydroxylTBDMS etherTBDMSCl, imidazoleTBAF, THFAcid labile
HydroxylBenzyl etherBnBr, NaHH₂/Pd-CHydrogenolysis
HydroxylMOM etherMOMCl, DIPEAHCl, MeOHAcid labile

The selection of appropriate protection strategies requires careful consideration of the planned synthetic sequence and the stability requirements for each functional group [27] [29]. Orthogonal protection schemes enable selective deprotection of specific functionalities while maintaining others, providing maximum flexibility in complex synthetic planning [27]. The inherent stability of the nitro group and its ready conversion to the corresponding amine make it an particularly valuable synthon for accessing amino-substituted isoquinoline derivatives [17] [18].

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Wikipedia

4-Bromo-1-nitroisoquinoline

Dates

Last modified: 08-15-2023

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